Cas no 1048922-46-8 (3,4-Bis(trifluoromethoxy)benzyl alcohol)

3,4-Bis(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol characterized by the presence of two trifluoromethoxy groups at the 3- and 4-positions of the benzene ring. This compound is of interest in synthetic chemistry due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and cross-coupling reactions. The trifluoromethoxy groups contribute to increased lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. Its benzyl alcohol functionality allows for further derivatization, enabling the synthesis of more complex fluorinated compounds. The product is typically handled under inert conditions to preserve its stability and reactivity.
3,4-Bis(trifluoromethoxy)benzyl alcohol structure
1048922-46-8 structure
Product Name:3,4-Bis(trifluoromethoxy)benzyl alcohol
CAS No:1048922-46-8
MF:C9H6F6O3
MW:276.132564067841
MDL:MFCD11052963
CID:3160229
PubChem ID:45156945
Update Time:2025-08-03

3,4-Bis(trifluoromethoxy)benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 3,4-Bis(trifluoromethoxy)benzyl alcohol
    • SCHEMBL16961827
    • 3,4-Bis(trifluoromethoxy)benzylalcohol
    • AKOS037655400
    • PS-11076
    • (3,4-Bis(trifluoromethoxy)phenyl)methanol
    • [3,4-Bis(trifluoromethoxy)phenyl]methanol
    • CS-0447571
    • MFCD11052963
    • C9H6F6O3
    • 1048922-46-8
    • (3,4-Bis-trifluoromethoxy-phenyl)-methanol
    • MDL: MFCD11052963
    • Inchi: 1S/C9H6F6O3/c10-8(11,12)17-6-2-1-5(4-16)3-7(6)18-9(13,14)15/h1-3,16H,4H2
    • InChI Key: FJEHTPHOIYWSTA-UHFFFAOYSA-N
    • SMILES: FC(OC1C=C(CO)C=CC=1OC(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 276.022
  • Monoisotopic Mass: 276.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.7A^2

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3,4-Bis(trifluoromethoxy)benzyl alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:1048922-46-8)3,4-Bis(trifluoromethoxy)benzyl alcohol
Order Number:A1101080
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:31
Price ($):511.0
Email:sales@amadischem.com

Additional information on 3,4-Bis(trifluoromethoxy)benzyl alcohol

Introduction to 3,4-Bis(trifluoromethoxy)benzyl alcohol (CAS No. 1048922-46-8) and Its Emerging Applications in Chemical Biology

3,4-Bis(trifluoromethoxy)benzyl alcohol, identified by the Chemical Abstracts Service Number (CAS No.) 1048922-46-8, is a fluorinated aromatic alcohol that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its two trifluoromethoxy substituents on a benzyl alcohol backbone, exhibits unique structural and electronic properties that make it a valuable tool in the development of novel bioactive molecules. The presence of fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule, making it particularly useful in drug design and synthesis.

The trifluoromethoxy groups in 3,4-Bis(trifluoromethoxy)benzyl alcohol not only enhance its lipophilicity but also contribute to its metabolic stability, which are critical factors in pharmaceutical applications. These features have positioned the compound as a promising intermediate in the synthesis of various bioactive agents, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

Recent advancements in medicinal chemistry have highlighted the role of fluorinated aromatic compounds in improving drug efficacy and pharmacokinetic profiles. Studies have demonstrated that the introduction of fluorine atoms can lead to increased binding affinity to biological targets, reduced metabolic degradation, and enhanced resistance to enzymatic degradation. 3,4-Bis(trifluoromethoxy)benzyl alcohol exemplifies this trend, as it serves as a versatile building block for constructing more complex pharmacophores.

In the realm of chemical biology, 3,4-Bis(trifluoromethoxy)benzyl alcohol has been utilized in the development of probes and inhibitors for studying enzyme mechanisms and signal transduction pathways. Its ability to interact with biological targets while maintaining structural integrity makes it an ideal candidate for high-throughput screening assays. Furthermore, its fluorinated nature allows for easy detection via nuclear magnetic resonance (NMR) and mass spectrometry (MS), facilitating structural elucidation and kinetic studies.

One notable application of 3,4-Bis(trifluoromethoxy)benzyl alcohol is in the synthesis of protease inhibitors, which are essential for treating various diseases such as HIV/AIDS and cancer. The compound’s ability to mimic natural substrates while exhibiting higher affinity for target enzymes has led to the development of potent inhibitors with improved therapeutic profiles. For instance, derivatives of 3,4-Bis(trifluoromethoxy)benzyl alcohol have been investigated as inhibitors of proteases involved in viral replication and tumor progression.

The growing interest in fluorinated compounds has also spurred research into their environmental impact and biodegradability. While fluorine atoms are known for their stability, recent studies have explored strategies to incorporate them into molecules in a way that balances efficacy with environmental sustainability. 3,4-Bis(trifluoromethoxy)benzyl alcohol represents an early example of such efforts, as researchers have begun exploring its degradation pathways and potential ecological effects. Understanding these aspects is crucial for ensuring that pharmaceutical compounds like 3,4-Bis(trifluoromethoxy)benzyl alcohol are both effective and environmentally responsible.

Another area where 3,4-Bis(trifluoromethoxy)benzyl alcohol has shown promise is in the development of imaging agents for diagnostic applications. Fluorinated compounds are frequently used in positron emission tomography (PET) scans due to their ability to be incorporated into biologically active molecules without significantly altering their properties. By serving as a precursor for PET tracers, 3,4-Bis(trifluoromethoxy)benzyl alcohol contributes to advancements in diagnostic imaging techniques that can aid in early disease detection and monitoring.

The synthesis of 3,4-Bis(trifluoromethoxy)benzyl alcohol itself is an intriguing challenge that highlights the ingenuity of organic chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic methods have made it possible to produce this compound more efficiently while minimizing waste generation. These advancements align with broader trends toward green chemistry principles, emphasizing sustainability in chemical manufacturing.

In conclusion, 3, 4-Bis(trifluoromethoxy)benzyl alcohol (CAS No. 10*48922-46-8) is a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for drug discovery, development, diagnostics, and fundamental biological studies. As research continues to uncover new applications for fluorinated aromatic compounds, 3, 4-Bis(trifluoromethoxy)benzyl alcohol will undoubtedly remain at the forefront of innovation, driving progress toward safer, more effective therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:1048922-46-8)3,4-Bis(trifluoromethoxy)benzyl alcohol
A1101080
Purity:99%
Quantity:1g
Price ($):511.0
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